molecular formula C18H12Cl3NO B1420719 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160257-06-6

7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420719
M. Wt: 364.6 g/mol
InChI Key: PXBLNHFOMKXPLO-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride (CCDC) is a chlorinated organic compound with a wide range of applications in the scientific research field. CCDC has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and the advantages and limitations for lab experiments. In

Scientific Research Applications

Application in Antimicrobial Agents Synthesis

  • Summary of the Application: This compound has been used in the synthesis of new thiazolidinone derivatives, which have been screened for their antimicrobial activity .
  • Methods of Application or Experimental Procedures: The synthesis involved the reaction of 2-amino-4-chlorobenzoic acid with p-chlorobenzoyl chloride to yield 7-chloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one. This was then treated with p-phenylindiamine to give 3-(4-aminophenyl)-7-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one. This compound was then reacted with various substituted aromatic aldehydes to give the final thiazolidinone derivatives .
  • Results or Outcomes: The synthesized compounds were screened for antimicrobial activity. Some of the compounds showed good activity, particularly those containing 4-OH, 4-OCH3 and 3,4,5-(OCH3)3 groups. The compounds TQVI4 and TQVI5 exhibited significant antifungal activity at a concentration of 31.25 μg/ml, against A.niger .

Design and Synthesis of Antimicrobial Agents

  • Summary of the Application: This compound has been used in the design and synthesis of new thiazolidinone derivatives, which have been screened for their antimicrobial activity .
  • Methods of Application or Experimental Procedures: The synthesis involved the reaction of 2-amino-4-chlorobenzoic acid with p-chlorobenzoyl chloride to yield 7-chloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one. This was then treated with p-phenylindiamine to give 3-(4-aminophenyl)-7-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one. This compound was then reacted with various substituted aromatic aldehydes to give the final thiazolidinone derivatives .
  • Results or Outcomes: The synthesized compounds were screened for antimicrobial activity. Some of the compounds showed good activity, particularly those containing 4-OH, 4-OCH3 and 3,4,5-(OCH3)3 groups. The compounds TQVI4 and TQVI5 exhibited significant antifungal activity at a concentration of 31.25 μg/ml, against A.niger .

Design and Synthesis of Antimicrobial Agents

  • Summary of the Application: This compound has been used in the design and synthesis of new thiazolidinone derivatives, which have been screened for their antimicrobial activity .
  • Methods of Application or Experimental Procedures: The synthesis involved the reaction of 2-amino-4-chlorobenzoic acid with p-chlorobenzoyl chloride to yield 7-chloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one. This was then treated with p-phenylindiamine to give 3-(4-aminophenyl)-7-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one. This compound was then reacted with various substituted aromatic aldehydes to give the final thiazolidinone derivatives .
  • Results or Outcomes: The synthesized compounds were screened for antimicrobial activity. Some of the compounds showed good activity, particularly those containing 4-OH, 4-OCH3 and 3,4,5-(OCH3)3 groups. The compounds TQVI4 and TQVI5 exhibited significant antifungal activity at a concentration of 31.25 μg/ml, against A.niger .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with quinoline derivatives would depend on the specific compound . It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on safety, handling, and potential hazards4.


Future Directions

The future research directions in the field of quinoline derivatives are vast. Given their wide range of biological activities, researchers are continually synthesizing new quinoline derivatives and testing them for various biological activities1. The goal is often to develop more effective and selective drugs with fewer side effects1.


Please note that while this information provides a general overview of quinoline derivatives, it may not apply directly to “7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride” due to the specific substitutions on the quinoline ring in this compound. Further research would be needed to provide a comprehensive analysis of this specific compound.


properties

IUPAC Name

7-chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3NO/c1-9-14(20)8-7-13-15(18(21)23)10(2)16(22-17(9)13)11-3-5-12(19)6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBLNHFOMKXPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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